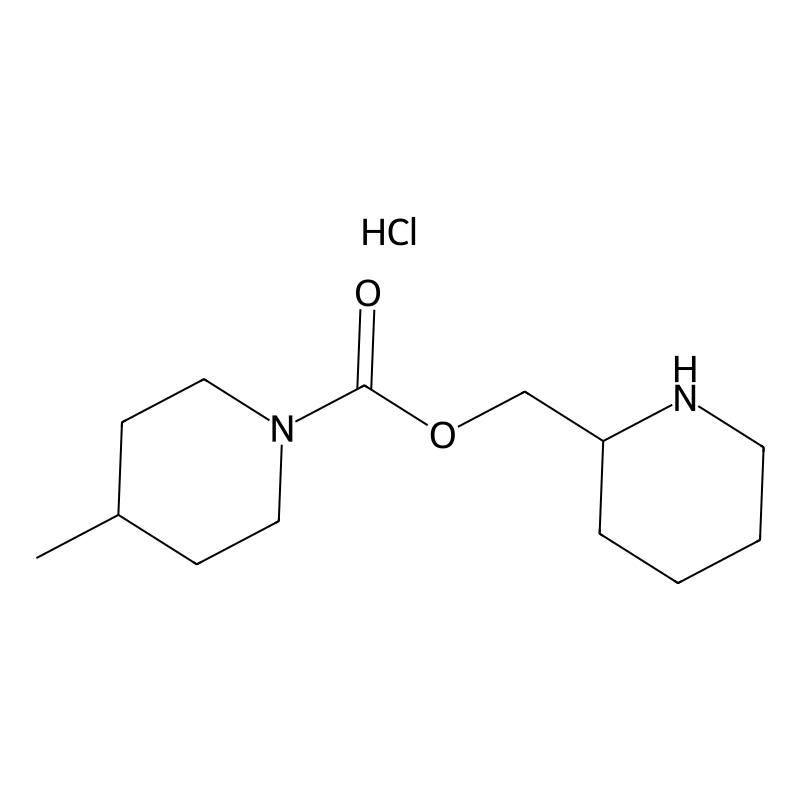

Piperidin-2-ylmethyl 4-methylpiperidine-1-carboxylate hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Summary: Piperidine derivatives are used in the synthesis of a wide range of pharmaceuticals .

- Methods: The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

- Results: More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .

- Summary: Piperidine acts as a potential clinical agent against cancers, such as breast cancer, prostate cancer, colon cancer, lung cancer, and ovarian cancer, when treated alone or in combination with some novel drugs .

- Methods: Several crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB etc., are regulated by these two phytochemicals .

- Results: Both of these phytochemicals lead to inhibition of cell migration and help in cell cycle arrest to inhibit survivability of cancer cells .

Pharmaceutical Industry

Anticancer Applications

Piperidin-2-ylmethyl 4-methylpiperidine-1-carboxylate hydrochloride is a chemical compound classified within the piperidine family. It has the molecular formula and a molecular weight of approximately 276.80 g/mol. This compound is characterized by a piperidine ring structure that includes a carboxylate group and is presented as a hydrochloride salt, which enhances its solubility and stability in various applications. Piperidine derivatives are widely recognized for their significant roles in medicinal chemistry due to their diverse biological activities, making this compound a valuable intermediate in pharmaceutical synthesis .

- Oxidation: This process can be facilitated using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of piperidinones.

- Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be employed to convert the compound into various piperidine derivatives.

- Substitution: Nucleophilic substitution reactions allow for functionalization of the piperidine ring with different substituents, typically involving alkyl halides in the presence of bases like sodium hydride.

Major Products Formed

The products formed from these reactions depend significantly on the specific reagents and conditions used. For instance:

- Oxidation may yield piperidinones.

- Reduction can produce modified piperidines with varying substituents.

Research indicates that Piperidin-2-ylmethyl 4-methylpiperidine-1-carboxylate hydrochloride exhibits potential biological activities, particularly in antimicrobial and anticancer research. Its mechanism of action involves interactions with specific molecular targets such as enzymes, receptors, or cell membranes, leading to various physiological effects. The precise pathways and targets are contingent upon the biological context and application being studied .

The synthesis of Piperidin-2-ylmethyl 4-methylpiperidine-1-carboxylate hydrochloride typically involves multi-component reactions. A common synthetic route includes:

- Refluxing aromatic aldehydes, anilines, and alkyl acetoacetates in ethanol.

- Utilizing dual-functional ionic liquids as catalysts to enhance reaction efficiency, yielding high product yields under mild conditions.

In industrial settings, continuous flow reactors may be employed to ensure consistent quality and high yield of the compound. The optimization of reaction conditions and advanced catalysts further improves synthesis efficiency .

Piperidin-2-ylmethyl 4-methylpiperidine-1-carboxylate hydrochloride finds application across various fields:

- Chemistry: Acts as an intermediate in synthesizing complex organic molecules.

- Biology: Investigated for its potential antimicrobial and anticancer properties.

- Medicine: Explored for developing new pharmaceuticals targeting neurological disorders.

- Industry: Utilized in producing agrochemicals and other industrial chemicals .

Studies on Piperidin-2-ylmethyl 4-methylpiperidine-1-carboxylate hydrochloride's interactions focus on its biological effects when interacting with cellular components. The compound's ability to modulate enzyme activity or receptor function makes it a candidate for further research into therapeutic applications. Specific interaction studies are essential for understanding its pharmacodynamics and potential side effects .

Similar Compounds: Comparison with Other Compounds

Several compounds share structural similarities with Piperidin-2-ylmethyl 4-methylpiperidine-1-carboxylate hydrochloride. These include:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Methyl piperidine-4-carboxylate | Used in synthesizing antitubercular agents | |

| N-Methylpiperazine | Known for its use in drug development | |

| Piperidine | A basic structure for numerous pharmaceutical compounds |

Uniqueness of Piperidin-2-ylmethyl 4-methylpiperidine-1-carboxylate Hydrochloride

What sets Piperidin-2-ylmethyl 4-methylpiperidine-1-carboxylate hydrochloride apart from these similar compounds is its specific combination of substituents that enhance its biological activity and utility as a pharmaceutical intermediate. Its unique structure allows it to interact with biological targets more effectively than simpler piperidine derivatives .

Retrosynthetic Analysis

The retrosynthetic analysis of piperidin-2-ylmethyl 4-methylpiperidine-1-carboxylate hydrochloride reveals multiple strategic disconnection points that can guide synthetic planning. The compound contains two piperidine rings connected through a carboxylate ester linkage, presenting opportunities for convergent synthesis approaches [1] [2].

The primary retrosynthetic disconnection involves cleaving the carboxylate ester bond, which separates the molecule into two key fragments: piperidin-2-ylmethanol and 4-methylpiperidine-1-carboxylic acid. This disconnection strategy aligns with established principles of retrosynthetic analysis, where the most reliable synthetic transformations guide the choice of disconnection points [2]. The carboxylate ester formation represents a well-established and high-yielding reaction under various conditions, making this the most practical primary disconnection.

Further retrosynthetic analysis of the piperidin-2-ylmethanol fragment reveals that this intermediate can be accessed through reduction of the corresponding carboxylic acid or aldehyde precursors. The 4-methylpiperidine-1-carboxylic acid fragment can be synthesized through direct carboxylation of 4-methylpiperidine or through more elaborate synthetic sequences starting from simpler precursors [3] [4].

Alternative retrosynthetic approaches include disconnection at the carbon-nitrogen bonds within either piperidine ring, though these strategies typically require more complex synthetic transformations and may result in lower overall yields. The presence of the methyl substituent on the second piperidine ring introduces additional stereochemical considerations that must be addressed in the forward synthetic design [5].

Primary Synthetic Routes

Carboxylation of Piperidine Derivatives

The carboxylation of piperidine derivatives represents a fundamental approach for constructing the carboxylate functionality present in the target compound. Direct carboxylation of 4-methylpiperidine can be achieved through treatment with carbon dioxide under basic conditions [3] [4]. This transformation typically employs sodium or potassium carbonate as the base, with reaction temperatures ranging from 50 to 80 degrees Celsius.

The mechanism of piperidine carboxylation involves initial deprotonation of the nitrogen atom to form a nucleophilic amide anion, which subsequently attacks carbon dioxide to form the carboxylate product. The reaction is often conducted in aprotic solvents such as dimethylformamide or tetrahydrofuran to enhance the nucleophilicity of the nitrogen center [6]. Yields for this transformation typically range from 80 to 95 percent, making it an efficient method for introducing carboxylate functionality.

Alternative carboxylation strategies include the use of chloroformate reagents, which react with piperidine derivatives to form carbamate intermediates that can be further transformed to the desired carboxylate products [7]. This approach offers greater control over reaction conditions and can be performed at lower temperatures, though it requires additional synthetic steps.

The regioselectivity of carboxylation is generally high for piperidine derivatives, with the nitrogen atom serving as the primary nucleophilic site. However, the presence of additional functional groups or substituents can influence the reaction outcome and may require optimization of reaction conditions [8].

Coupling Reactions Between Piperidine Fragments

The coupling of piperidine fragments through ester bond formation represents the key convergent step in the synthesis of the target compound. This transformation can be achieved through various coupling methodologies, including direct esterification, acyl chloride formation, or carbodiimide-mediated coupling reactions [9] [10].

Direct esterification between piperidin-2-ylmethanol and 4-methylpiperidine-1-carboxylic acid can be catalyzed by acids such as sulfuric acid or para-toluenesulfonic acid. The reaction typically requires elevated temperatures and removal of water to drive the equilibrium toward product formation [11]. While this approach is straightforward, it may suffer from low yields due to the equilibrium nature of the reaction.

Acyl chloride formation followed by esterification offers improved yields and reaction rates. The carboxylic acid fragment is first converted to the corresponding acyl chloride using reagents such as thionyl chloride or oxalyl chloride, then coupled with the alcohol component in the presence of a base such as triethylamine [12]. This two-step process typically provides yields ranging from 75 to 90 percent.

Carbodiimide-mediated coupling reactions, particularly those employing dicyclohexylcarbodiimide or water-soluble carbodiimides, offer mild reaction conditions and high yields for ester bond formation [13]. These reactions can be performed at room temperature and are compatible with sensitive functional groups that might be present in the piperidine fragments.

Metal-catalyzed coupling reactions, including palladium-catalyzed cross-coupling methodologies, provide alternative approaches for fragment coupling. These reactions often proceed under mild conditions with high selectivity, though they may require specialized ligands and reaction conditions [14] [5].

Protecting Group Strategies

The synthesis of piperidin-2-ylmethyl 4-methylpiperidine-1-carboxylate hydrochloride requires careful consideration of protecting group strategies to prevent unwanted side reactions and ensure selective transformations. The presence of multiple nitrogen atoms in the molecule necessitates the use of orthogonal protecting groups that can be selectively removed under different conditions [15] [16].

Carbamate protecting groups, particularly tert-butyloxycarbonyl and benzyloxycarbonyl groups, are commonly employed for nitrogen protection in piperidine synthesis. These groups can be introduced through treatment with di-tert-butyl dicarbonate or benzyl chloroformate, respectively, and provide excellent stability under basic conditions while allowing for selective removal under acidic conditions or through hydrogenolysis [11] [7].

The tert-butyloxycarbonyl group is particularly valuable due to its stability under a wide range of reaction conditions and its clean removal using trifluoroacetic acid or other strong acids. This protecting group strategy allows for the selective functionalization of one nitrogen center while leaving the other protected, enabling the stepwise construction of the target molecule [17].

Acetyl and other acyl protecting groups provide alternative protection strategies, though they are generally less stable than carbamate groups and may undergo unwanted reactions under certain conditions. The choice of protecting group depends on the specific synthetic sequence and the compatibility with other functional groups present in the molecule [18].

The timing of protecting group introduction and removal must be carefully orchestrated to ensure maximum synthetic efficiency. Protecting groups should be introduced early in the synthesis when possible and removed at the latest feasible stage to minimize the number of synthetic steps and potential side reactions [16].

Alternative Synthetic Approaches

Metal-Catalyzed Reactions

Metal-catalyzed reactions offer powerful alternatives for the construction of complex piperidine derivatives through direct carbon-carbon and carbon-nitrogen bond formation. Palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura and Negishi couplings, enable the direct arylation and alkylation of piperidine substrates under mild conditions [14] [5].

The Negishi cross-coupling reaction has proven particularly effective for the α-arylation of piperidine derivatives. This transformation employs organozinc reagents generated through lithiation and transmetalation sequences, followed by palladium-catalyzed cross-coupling with aryl or heteroaryl halides [14]. The reaction demonstrates high diastereoselectivity and functional group tolerance, making it suitable for complex molecule synthesis.

Rhodium-catalyzed reactions provide alternative approaches for piperidine functionalization. Asymmetric reductive Heck reactions of pyridine derivatives can generate enantioenriched piperidine products through carbometalation and subsequent reduction processes [5]. These reactions demonstrate broad substrate scope and excellent enantioselectivity, though they require specialized ligands and reaction conditions.

Copper-catalyzed reactions, including intramolecular carboamination and radical cyclization processes, offer additional synthetic opportunities. These reactions can construct piperidine rings through cyclization of linear precursors, providing access to substituted piperidine derivatives with controlled stereochemistry [10] [19].

Nickel-catalyzed reactions, particularly electrochemical cross-coupling processes, represent emerging methodologies for piperidine synthesis. These reactions can proceed under mild conditions with high functional group tolerance, though they may require specialized equipment and reaction conditions [20].

Flow Chemistry Applications

Flow chemistry methodologies provide significant advantages for piperidine synthesis, particularly in terms of reaction control, scalability, and safety. Microreactor systems enable precise control over reaction parameters such as temperature, residence time, and mixing, leading to improved yields and selectivity compared to batch processes [21] [22].

Electrochemical flow synthesis represents a particularly promising approach for piperidine construction. Electroreductive cyclization of imine substrates with dihaloalkanes can generate piperidine products efficiently in flow microreactors, with yields typically superior to those obtained in batch reactors [21]. The large surface-to-volume ratio of microreactors enhances electron transfer efficiency, leading to improved reaction outcomes.

Continuous flow processes for piperidine synthesis offer advantages in terms of reaction scalability and reproducibility. The precise control over reaction conditions in flow systems enables the optimization of reaction parameters for maximum yield and selectivity [22]. Flow chemistry also allows for the integration of multiple synthetic steps in a single continuous process, reducing overall synthesis time and improving efficiency.

The use of flow chemistry for hazardous reactions, such as those involving toxic reagents or unstable intermediates, provides enhanced safety compared to batch processes. The smaller volumes of hazardous materials present in flow systems reduce the risk of accidents and enable better containment of potentially dangerous reactions [21].

Temperature control in flow systems is typically superior to batch processes, enabling reactions to be conducted at optimal temperatures without the risk of thermal runaway. This precise temperature control is particularly important for reactions involving temperature-sensitive substrates or products [22].

Green Chemistry Considerations

The implementation of green chemistry principles in piperidine synthesis addresses environmental and sustainability concerns while maintaining synthetic efficiency. Solvent selection plays a crucial role in green synthesis, with water and other environmentally benign solvents preferred over traditional organic solvents [23] [24].

Aqueous synthesis methods for piperidine derivatives offer significant environmental advantages while often providing improved reaction outcomes. Water-mediated coupling reactions, particularly those employing surfactants or phase-transfer catalysts, can proceed efficiently while reducing environmental impact [12]. The use of water as a reaction medium also simplifies product isolation and purification processes.

Atom economy considerations favor synthetic routes that minimize waste generation and maximize the incorporation of starting materials into the final product. Ring-closing metathesis and other cyclization reactions typically demonstrate high atom economy, making them attractive from a green chemistry perspective [25].

Catalyst recovery and recycling strategies are essential for sustainable piperidine synthesis. Heterogeneous catalysts, particularly those supported on recyclable materials, enable catalyst recovery and reuse, reducing both cost and environmental impact [26]. The development of water-soluble catalysts also facilitates catalyst separation and recovery from reaction mixtures.

Renewable feedstock utilization represents an emerging area in green piperidine synthesis. The conversion of biomass-derived compounds, such as furfural, to piperidine derivatives provides access to these important heterocycles from sustainable sources [26]. These approaches typically require specialized catalysts and reaction conditions but offer significant environmental benefits.

Scale-up Challenges and Solutions

The scale-up of piperidine synthesis from laboratory to industrial scale presents numerous challenges that must be addressed through careful process optimization and engineering solutions. Heat management becomes increasingly critical at larger scales, as the thermal mass of reaction mixtures increases and heat dissipation becomes more challenging [27].

Mixing efficiency represents a major challenge in scale-up processes, as the effectiveness of mixing decreases with increasing reactor size. Poor mixing can lead to reaction inconsistencies, reduced yields, and the formation of unwanted byproducts. Solutions include the use of improved impeller designs, multiple feeding points, and continuous stirred-tank reactor configurations [28].

Reaction time optimization is crucial for economic viability at industrial scale. While laboratory reactions may be allowed to proceed for extended periods, industrial processes require optimization to minimize reaction times while maintaining yield and selectivity. This often involves optimization of temperature, concentration, and catalyst loading [29].

Solvent recovery and recycling become essential at industrial scale due to both economic and environmental considerations. The development of efficient distillation and purification systems enables the recovery and reuse of solvents, significantly reducing operating costs and environmental impact [29]. The choice of solvents must consider both reaction effectiveness and ease of recovery.

Safety considerations become paramount at industrial scale, as the consequences of accidents are magnified. The development of comprehensive safety protocols, including hazard analysis, emergency response procedures, and personnel training, is essential for safe operation [30]. The use of inherently safer reaction conditions and reagents should be prioritized wherever possible.

Quality control and consistency become increasingly important at larger scales, as small variations in reaction conditions can lead to significant differences in product quality. The implementation of statistical process control methods and automated monitoring systems helps ensure consistent product quality [31].

Purification Techniques

The purification of piperidin-2-ylmethyl 4-methylpiperidine-1-carboxylate hydrochloride requires specialized techniques due to the basic nature of the piperidine rings and the potential for salt formation. Column chromatography represents the most versatile purification method, with silica gel and other stationary phases providing effective separation of the desired product from synthetic impurities [32].

The selection of eluent systems for chromatographic purification must consider the amphoteric nature of piperidine derivatives. Solvent systems containing small amounts of triethylamine or other bases can prevent peak tailing and improve separation efficiency. Alternatively, the use of buffered eluent systems can provide consistent separation conditions [33].

Crystallization techniques offer high-purity products and are particularly effective for salt forms of piperidine derivatives. The formation of hydrochloride salts typically provides crystalline products with excellent purity, though the crystallization conditions must be optimized to achieve maximum recovery [31] [34]. The choice of solvent system and crystallization temperature significantly affects both yield and purity.

Distillation methods can be employed for volatile piperidine derivatives, though care must be taken to prevent thermal decomposition. The use of reduced pressure distillation enables purification at lower temperatures, reducing the risk of product degradation [29]. The addition of bases or other stabilizing agents may be necessary to prevent decomposition during distillation.

Salt formation represents a particularly effective purification strategy for piperidine derivatives. The formation of hydrochloride, sulfate, or other salts typically provides crystalline products with enhanced stability and purity compared to the free base forms [35] [36]. The choice of acid for salt formation depends on the intended use of the product and stability requirements.

Liquid-liquid extraction techniques provide efficient methods for removing impurities and isolating piperidine products from reaction mixtures. The amphoteric nature of piperidine derivatives enables selective extraction using acidic or basic aqueous solutions, depending on the specific purification requirements [31].

Preparative high-performance liquid chromatography offers high-resolution purification for analytical and small-scale preparative applications. This technique is particularly valuable for the separation of stereoisomers and closely related structural analogs [32]. The use of chiral stationary phases enables the separation of enantiomers when stereochemical purity is required.

Recrystallization methods provide excellent purification for crystalline piperidine derivatives, with purity levels often exceeding 98 percent. The selection of recrystallization solvents must consider both solubility characteristics and the desired crystal form [37]. Multiple recrystallization cycles may be required to achieve the highest purity levels.

The development of continuous purification processes offers advantages for large-scale production, enabling the integration of purification steps with synthetic processes. These approaches can reduce overall processing time and improve efficiency, though they require careful optimization of operating parameters [20].